REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([N:11]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)N
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
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Type
|
CUSTOM
|
Details
|
was obtained
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Type
|
ADDITION
|
Details
|
was added
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Type
|
FILTRATION
|
Details
|
the precipitated crystals filtered off
|
Type
|
WASH
|
Details
|
washed with cold absolute ethanol (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
dried, in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)N=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |